molecular formula C15H26N4O5 B12902146 L-Leucyl-L-prolylglycylglycine CAS No. 83834-53-1

L-Leucyl-L-prolylglycylglycine

Cat. No.: B12902146
CAS No.: 83834-53-1
M. Wt: 342.39 g/mol
InChI Key: RMXUZTOTKBOUNO-QWRGUYRKSA-N
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Description

L-Leucyl-L-prolylglycylglycine is a peptide compound composed of the amino acids leucine, proline, glycine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Leucyl-L-prolylglycylglycine can be synthesized using standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid (glycine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (proline and leucine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-prolylglycylglycine can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify the peptide, potentially altering its biological activity.

    Reduction: Reductive conditions can be used to reduce disulfide bonds if present.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents such as carbodiimides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while substitution reactions can yield peptide analogs with modified sequences.

Scientific Research Applications

L-Leucyl-L-prolylglycylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Leucyl-L-prolylglycylglycine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of certain fungi by interacting with enzymes involved in fungal metabolism . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucyl-L-prolylglycylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. Its linear structure differentiates it from cyclic peptides like cyclo(L-Leucyl-L-Prolyl) and cyclo(L-Prolylglycine), which have different conformational properties and biological effects.

Properties

CAS No.

83834-53-1

Molecular Formula

C15H26N4O5

Molecular Weight

342.39 g/mol

IUPAC Name

2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H26N4O5/c1-9(2)6-10(16)15(24)19-5-3-4-11(19)14(23)18-7-12(20)17-8-13(21)22/h9-11H,3-8,16H2,1-2H3,(H,17,20)(H,18,23)(H,21,22)/t10-,11-/m0/s1

InChI Key

RMXUZTOTKBOUNO-QWRGUYRKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)O)N

Origin of Product

United States

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